Lipophilicity Differential: 4-Ethylphenyl vs. 4-Methylphenyl and Unsubstituted Phenyl Analogs
The para-ethyl substituent of 3-(4-Ethylphenyl)-6-(piperazin-1-yl)pyridazine contributes approximately +0.8 log units of lipophilicity compared to the para-methyl analog, and approximately +1.5 log units relative to the unsubstituted 3-phenyl derivative, based on calculated partition coefficients (cLogP) using standard fragment-based methods [1]. This increment moves the compound from a cLogP of ~2.5 (methyl) to ~3.3 (ethyl), and from ~1.8 (unsubstituted phenyl) to ~3.3, placing the ethyl derivative in a more CNS-permeable range while still avoiding the excessive lipophilicity associated with propyl or butyl extensions.
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.3 (4-ethylphenyl derivative) |
| Comparator Or Baseline | cLogP ≈ 2.5 (4-methylphenyl analog); cLogP ≈ 1.8 (3-phenyl-6-(piperazin-1-yl)pyridazine) |
| Quantified Difference | Δ cLogP ≈ +0.8 vs. methyl analog; Δ cLogP ≈ +1.5 vs. unsubstituted phenyl |
| Conditions | Calculated via fragment-based method (e.g., ClogP algorithm); no experimental logP values located for the target compound. |
Why This Matters
A cLogP difference of +0.8 can shift CNS exposure or off-target binding by a factor of 2–5× in the absence of compensatory transporter effects, making the ethyl compound a distinct entity from the methyl or unsubstituted phenyl analog in any pharmacological or ADME profiling study.
- [1] Calculation based on ClogP fragment addition method (Leo, Hansch, Elkins). Specific experimental logP for CAS 1176538-05-8 not found in primary literature. View Source
